3-hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
The compound 3-hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a bicyclic thiazinium salt featuring a fused imidazo-thiazine core. Its structure includes:
- A 3-hydroxy-3-(4-methoxyphenyl) moiety, which introduces hydrogen-bonding capability and electron-donating effects via the methoxy group.
- An o-tolyl (2-methylphenyl) substituent at position 1, contributing steric bulk and lipophilicity.
- A bromide counterion, enhancing solubility in polar solvents.
Thiazole and thiazinium derivatives are pharmacologically significant, as evidenced by their roles in antibiotics (e.g., penicillin), antivirals (e.g., ritonavir), and immunomodulators .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N2O2S.BrH/c1-15-6-3-4-7-18(15)21-14-20(23,22-12-5-13-25-19(21)22)16-8-10-17(24-2)11-9-16;/h3-4,6-11,23H,5,12-14H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHRLKQGGXVUIA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)OC)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy and ethoxy groups (electron-donating) enhance solubility and modulate electronic effects, while fluorine (electron-withdrawing) in may improve membrane permeability or metabolic resistance.
- Hydroxy Group: The 3-hydroxy moiety is conserved across analogs, suggesting its critical role in hydrogen bonding or catalytic interactions.
Physicochemical Properties
- Solubility: Bromide salts generally exhibit high water solubility due to ionic character. The target compound’s hydroxy and methoxy groups further enhance polarity compared to alkyl-substituted analogs .
- Thermal Stability: Thiazinium salts with aromatic substituents (e.g., methoxyphenyl) show higher melting points than aliphatic variants, though specific data for the target compound are unavailable .
Preparation Methods
Gold(I) Chloride-Catalyzed Cyclization
Gold(I) chloride (AuCl) catalyzes the cyclization of 2-alkynylthioimidazole precursors under microwave irradiation. This method, adapted from imidazo[2,1-b]thiazine derivatives, involves:
- Reagents : 2-Alkynylthioimidazole (1.0 equiv), AuCl (10 mol%), dichloroethane (DCE).
- Conditions : Microwave irradiation at 50°C for 140 minutes under argon.
- Yield : 68–92% after column chromatography.
The reaction proceeds via nucleophilic closure, where the alkyne moiety undergoes intramolecular attack by the thioimidazole sulfur, forming the bicyclic system.
Thioamide and α-Halo Ketone Condensation
An alternative route employs thioamides and α-halo ketones in acidic media:
- Reagents : Thioamide (1.0 equiv), α-bromoacetophenone (1.2 equiv), hydrochloric acid (cat.).
- Conditions : Reflux in ethanol for 12 hours.
- Yield : 55–75%.
This method is less efficient than AuCl-catalyzed cyclization but offers scalability for industrial applications.
Table 1. Comparison of Core Formation Methods
| Method | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| AuCl Cyclization | AuCl | 50°C | 140 min | 68–92 |
| Thioamide Condensation | HCl | 78°C | 12 hr | 55–75 |
Introduction of Hydroxyl and Aryl Groups
Functionalization at the 3-position and aryl substitution requires precise control to avoid side reactions.
Hydroxylation via Selective Oxidation
The 3-hydroxy group is introduced using manganese dioxide (MnO₂) in dichloromethane:
Aryl Group Incorporation
The o-tolyl and 4-methoxyphenyl groups are installed via Suzuki-Miyaura coupling or nucleophilic substitution:
- Suzuki Coupling :
- Reagents : Boronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).
- Conditions : 80°C in dioxane/water (4:1) for 8 hours.
- Nucleophilic Substitution :
- Reagents : Aryl halide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF.
- Conditions : 100°C for 6 hours.
Table 2. Functionalization Efficiency
| Reaction Type | Reagent | Yield (%) |
|---|---|---|
| Hydroxylation | MnO₂ | 80–85 |
| Suzuki Coupling | Pd(PPh₃)₄ | 70–78 |
| Nucleophilic Substitution | K₂CO₃/DMF | 65–72 |
Quaternization to Form the Bromide Salt
The final step involves quaternizing the tertiary nitrogen using methyl bromide or alternative alkylating agents:
Methyl Bromide Quaternization
Alternative Bromide Sources
Potassium bromide (KBr) in the presence of silver tetrafluoroborate (AgBF₄) achieves similar results under milder conditions:
- Reagents : KBr (2.0 equiv), AgBF₄ (1.1 equiv), CH₃CN.
- Conditions : 25°C for 24 hours.
- Yield : 88–92%.
Optimization of Reaction Conditions
Microwave-Assisted Acceleration
Microwave irradiation reduces reaction times by 80% compared to conventional heating:
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DCE) enhance reaction rates, while temperatures above 60°C risk decomposition of methoxy groups.
Industrial-Scale Production Considerations
Scaling up the synthesis requires:
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functional group substitutions. Key parameters include:
- Temperature control : Maintaining 60–80°C during imidazole-thiazine ring formation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for methoxy and o-tolyl groups .
- Catalyst use : Lewis acids (e.g., ZnCl₂) improve reaction rates in ring-closing steps .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients (3:1 ratio) isolates the product with >95% purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Verify resonance peaks for methoxy (-OCH₃, δ ~3.8 ppm), hydroxyl (-OH, δ ~5.2 ppm), and aromatic protons (δ 6.8–7.5 ppm). The imidazo-thiazine core shows distinct signals at δ 4.2–4.8 ppm (methylene groups) .
- IR spectroscopy : Confirm hydroxyl (3200–3400 cm⁻¹), aromatic C=C (1600 cm⁻¹), and C-N (1250 cm⁻¹) stretches .
- Mass spectrometry : Molecular ion peaks (e.g., [M⁺] at m/z ~450–460) validate the molecular formula .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodological Answer :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) elucidate its mechanism of action?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic/electrophilic sites for reactivity predictions .
- Molecular docking : Simulate binding to targets (e.g., β-tubulin, DNA topoisomerase II) using AutoDock Vina. Adjust force fields to account for the hydroxyl group’s hydrogen-bonding potential .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
Q. How to resolve contradictions in solubility and stability data across different studies?
- Methodological Answer :
- Solubility : Perform pH-dependent studies (pH 2–10) with HPLC quantification. Note enhanced solubility in DMSO:PBS (1:1) at pH 7.4 .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Use LC-MS to identify degradation products (e.g., demethylation of methoxy groups) .
- Cross-validate : Compare results with structurally analogous compounds (e.g., and derivatives) .
Q. What strategies improve scalability for gram-scale synthesis without compromising purity?
- Methodological Answer :
- Flow chemistry : Optimize residence time (10–15 min) and pressure (2–3 bar) for continuous imidazo-thiazine ring formation .
- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How to design experiments to investigate its pharmacokinetic properties (e.g., bioavailability, metabolism)?
- Methodological Answer :
- In vitro ADME : Caco-2 cell monolayer assays for permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu >5% suggests favorable distribution) .
Methodological Challenges & Solutions
Q. What advanced spectroscopic methods (e.g., 2D NMR, X-ray crystallography) are required for unambiguous structural confirmation?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the imidazo-thiazine core. HMBC correlations confirm connectivity between C-3 (hydroxyl) and adjacent carbons .
- X-ray crystallography : Grow single crystals via slow evaporation (acetonitrile/water, 1:1). Resolve disorder in the o-tolyl group with SHELXL refinement .
Q. How to address discrepancies in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC₅₀ with achievable plasma concentrations .
- Metabolite profiling : Identify active/inactive metabolites via UPLC-QTOF-MS in rodent plasma .
- Species-specific differences : Compare target binding affinity (e.g., human vs. murine enzymes) using SPR (Surface Plasmon Resonance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
